2-(Difluoromethyl)pyridine

Vue d'ensemble

Description

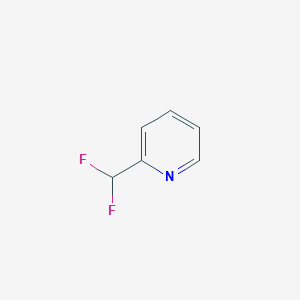

2-(Difluoromethyl)pyridine is an organic compound characterized by the presence of a difluoromethyl group attached to the second position of a pyridine ring

Mécanisme D'action

Target of Action

2-(Difluoromethyl)pyridine primarily targets the quorum sensing system of Pseudomonas aeruginosa . Quorum sensing is a bacterial communication system that regulates gene expression in response to cell density. It plays a crucial role in many bacterial behaviors, such as biofilm formation and virulence .

Mode of Action

This compound acts as a bioisosteric replacement of pyridine-N-oxide . Bioisosteres are compounds or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. In this case, this compound enhances the activity of the model compound .

Biochemical Pathways

The compound affects the quorum sensing pathway, impacting biofilm formation , anti-violacein activity , and protease activity . Biofilms are communities of bacteria that are resistant to antimicrobial agents, and violacein is a purple pigment produced by Chromobacterium violaceum . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids .

Pharmacokinetics

The compound’slipophilicity , bioavailability , and metabolic stability are enhanced due to the presence of the difluoromethyl group .

Result of Action

As a result of its action, this compound shows good antibiofilm biomass of Pseudomonas aeruginosa and reduces violacein production in Chromobacterium violaceum . In terms of protease activity, it shows significant activity compared to the model compound .

Analyse Biochimique

Biochemical Properties

2-(Difluoromethyl)pyridine interacts with various enzymes and proteins. It has been used as a model compound in the study of quorum sensing inhibitors . The compound showed significant activity in comparison to 4NPO in a quorum sensing system of Pseudomonas aeruginosa .

Cellular Effects

This compound has shown to influence cell function. It has been observed to reduce biofilm formation and violacein production in Chromobacterium violaceum . It also showed significant protease activity .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The replacement of pyridine-N-oxide by this compound enhances the activity of the model compound .

Temporal Effects in Laboratory Settings

It has been observed that the replacement of pyridine-N-oxide by this compound enhances the activity of the model compound .

Metabolic Pathways

It is known that the difluoromethyl group (CF2H) can serve as a bioisostere of alcohol, thiol, and amine moieties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)pyridine can be achieved through several methods. One common approach involves the use of ethyl bromodifluoroacetate as a fluorine source. The process typically involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation . This method is advantageous due to its transition metal-free nature and the availability of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of industrial production processes .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Difluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-fluorine bonds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various difluoromethylated derivatives, while coupling reactions can produce complex aromatic compounds .

Applications De Recherche Scientifique

2-(Difluoromethyl)pyridine has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a bioisosteric replacement for pyridine-N-oxide in drug design, enhancing the biological activity and stability of pharmaceutical compounds.

Biological Studies: The compound is used in studies related to quorum sensing inhibitors, biofilm formation, and protease activity.

Industrial Applications: It is employed in the synthesis of agrochemicals, materials science, and other industrial processes where fluorinated compounds are desired.

Comparaison Avec Des Composés Similaires

2-(Trifluoromethyl)pyridine: Contains an additional fluorine atom, resulting in different physicochemical properties.

2-(Fluoromethyl)pyridine: Lacks one fluorine atom, leading to variations in biological activity and stability.

Pyridine-N-oxide: The original compound that 2-(Difluoromethyl)pyridine often replaces in bioisosteric studies.

Uniqueness: this compound is unique due to its balance of fluorine content, which provides an optimal combination of metabolic stability, lipophilicity, and biological activity. This makes it a valuable tool in drug discovery and other scientific research areas .

Activité Biologique

2-(Difluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential as a bioisosteric replacement for more traditional pharmacophores. This article delves into its biological activity, focusing on its applications in drug discovery, particularly as a quorum sensing inhibitor and its selective antibacterial properties.

Quorum Sensing Inhibition

Recent studies have highlighted the efficacy of this compound derivatives as quorum sensing inhibitors (QSIs). A notable study synthesized a library of these derivatives based on the known QSI, 4NPO. The biological evaluation demonstrated that several compounds exhibited significant activity against Pseudomonas aeruginosa, a pathogen known for its biofilm formation and resistance to antibiotics.

| Compound | IC50 (μM) | Anti-biofilm Activity (%) | Anti-violacein Activity |

|---|---|---|---|

| 4NPO | 33 ± 1.12 | - | - |

| Compound 1 | 35 ± 1.12 | - | Similar to 4NPO |

| Compound 5 | 19 ± 1.01 | 85 | Better than 4NPO |

| Compound 6 | 27 ± 0.67 | - | Similar to 4NPO |

The results indicated that compounds derived from this compound not only maintained but in some cases enhanced the biological activities compared to their predecessors, suggesting a promising avenue for drug development targeting bacterial communication systems .

Antichlamydial Activity

In another study, the introduction of difluoromethyl groups into pyridine-based compounds was explored for their potential against Chlamydia trachomatis. The synthesized molecules showed selective inhibition of chlamydial growth without adversely affecting host cell viability. This selectivity is crucial given the need for targeted therapies against such pathogens.

| Compound Type | Activity Against C. trachomatis | Host Cell Viability |

|---|---|---|

| Sulfonylpyridines | Effective | High |

| Difluoromethyl Derivatives | Promising | High |

These findings underscore the potential of difluoromethylated pyridines in developing new classes of antibiotics specifically targeting Chlamydia while minimizing collateral damage to beneficial microbiota .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves interaction with specific bacterial signaling pathways. The difluoromethyl group serves as a bioisosteric replacement for hydroxyl or thiol groups, enhancing lipophilicity and potentially improving membrane permeability, which is critical for intracellular targets .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the introduction of the difluoromethyl group can significantly alter the physicochemical properties of pyridine derivatives, impacting their biological efficacy. For instance:

- Lipophilicity : Compounds with difluoromethyl substitutions often exhibit increased lipophilicity, which can enhance their absorption and distribution characteristics.

- Selectivity : Modifications at specific positions on the pyridine ring can lead to increased selectivity towards bacterial targets, reducing off-target effects and toxicity .

Study on Bioisosteric Replacement

In a comprehensive investigation, researchers focused on the bioisosteric replacement capabilities of difluoromethyl groups in various drug candidates. The study concluded that replacing traditional functional groups with difluoromethyl variants could improve metabolic stability and bioavailability without compromising biological activity.

Evaluation of Antimicrobial Properties

A series of experiments assessed the antimicrobial properties of various pyridine derivatives against a range of pathogens, including Gram-positive and Gram-negative bacteria. The results indicated that compounds featuring the difluoromethyl group showed enhanced activity compared to their non-fluorinated counterparts.

Propriétés

IUPAC Name |

2-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N/c7-6(8)5-3-1-2-4-9-5/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHSAAHTEMAJTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348651 | |

| Record name | 2-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114468-01-8 | |

| Record name | 2-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 114468-01-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the synthesis of 2-(difluoromethyl)pyridines described in the research papers significant?

A1: Traditional methods often introduce the difluoromethyl group at a late stage. This new method offers a scalable and regioselective approach where the pyridyl ring is constructed around a pre-existing difluoromethyl group [, ]. This allows for greater flexibility in introducing diverse substituents on the pyridine ring and modifying the difluoromethyl group itself. The scalability of the reaction is noteworthy, with the researchers demonstrating consistent yield and purity even when scaled to 0.6 kg [].

Q2: What are the potential advantages of this novel synthetic approach for researchers exploring 2-(difluoromethyl)pyridines?

A2: This "building block" approach to 2-(difluoromethyl)pyridine synthesis, starting from readily available materials, unlocks access to a wider range of derivatives []. Researchers can explore diverse substitutions on the pyridine ring and modifications to the difluoromethyl group itself, potentially leading to the discovery of new compounds with tailored properties for various applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.